molecular formula C11H20O3 B13793415 Pentanoicacid,5-(cyclohexyloxy)-

Pentanoicacid,5-(cyclohexyloxy)-

Cat. No.: B13793415
M. Wt: 200.27 g/mol
InChI Key: PSJXZCNZJMFMDI-UHFFFAOYSA-N
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Description

Pentanoicacid,5-(cyclohexyloxy)-, also known as 5-(cyclohexyloxy)pentanoic acid, is an organic compound with the molecular formula C11H20O3. This compound is characterized by the presence of a cyclohexyloxy group attached to the fifth carbon of a pentanoic acid chain. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanoicacid,5-(cyclohexyloxy)- typically involves the reaction of cyclohexanol with pentanoic acid under specific conditions. One common method is the esterification reaction, where cyclohexanol and pentanoic acid are heated in the presence of an acid catalyst such as sulfuric acid. The reaction proceeds as follows:

Cyclohexanol+Pentanoic acidPentanoicacid,5-(cyclohexyloxy)-+Water\text{Cyclohexanol} + \text{Pentanoic acid} \rightarrow \text{Pentanoicacid,5-(cyclohexyloxy)-} + \text{Water} Cyclohexanol+Pentanoic acid→Pentanoicacid,5-(cyclohexyloxy)-+Water

Industrial Production Methods

In industrial settings, the production of Pentanoicacid,5-(cyclohexyloxy)- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and solvents can also be optimized to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Pentanoicacid,5-(cyclohexyloxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The cyclohexyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.

    Reduction: Formation of cyclohexanol or cyclohexane.

    Substitution: Formation of various substituted cyclohexyl derivatives.

Scientific Research Applications

Pentanoicacid,5-(cyclohexyloxy)- has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Pentanoicacid,5-(cyclohexyloxy)- involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter membrane permeability, and influence signal transduction pathways. These effects are mediated through its binding to receptors or enzymes, leading to changes in cellular function and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Valeric acid (Pentanoic acid): A straight-chain carboxylic acid with similar structural features but lacking the cyclohexyloxy group.

    Cyclohexanecarboxylic acid: Contains a cyclohexyl group attached to a carboxylic acid but differs in the position of the functional group.

Uniqueness

Pentanoicacid,5-(cyclohexyloxy)- is unique due to the presence of the cyclohexyloxy group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

5-cyclohexyloxypentanoic acid

InChI

InChI=1S/C11H20O3/c12-11(13)8-4-5-9-14-10-6-2-1-3-7-10/h10H,1-9H2,(H,12,13)

InChI Key

PSJXZCNZJMFMDI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OCCCCC(=O)O

Origin of Product

United States

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